molecular formula C31H33N3O5 B10959555 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

Cat. No.: B10959555
M. Wt: 527.6 g/mol
InChI Key: QGOQZBBCFZMCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes a hexanoyl group, a dimethyl group, and a nitrophenyl-furyl moiety

Preparation Methods

The synthesis of 10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through various synthetic routes. One notable method involves microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. This method typically employs silica-supported fluoroboric acid as a catalyst . The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional methods.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism underlies its potential anxiolytic effects .

Comparison with Similar Compounds

Compared to other benzodiazepine derivatives, 10-HEXANOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE exhibits unique structural features that contribute to its distinct pharmacological profile. Similar compounds include:

Properties

Molecular Formula

C31H33N3O5

Molecular Weight

527.6 g/mol

IUPAC Name

5-hexanoyl-9,9-dimethyl-6-[5-(2-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H33N3O5/c1-4-5-6-15-28(36)33-24-14-10-8-12-21(24)32-22-18-31(2,3)19-25(35)29(22)30(33)27-17-16-26(39-27)20-11-7-9-13-23(20)34(37)38/h7-14,16-17,30,32H,4-6,15,18-19H2,1-3H3

InChI Key

QGOQZBBCFZMCNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.